molecular formula C5H7N3O4S B161703 1-Methyl-2-(methylsulfonyl)-5-nitro-1h-imidazole CAS No. 1615-53-8

1-Methyl-2-(methylsulfonyl)-5-nitro-1h-imidazole

Cat. No. B161703
CAS RN: 1615-53-8
M. Wt: 205.19 g/mol
InChI Key: RSOPCRYPVDDVAX-UHFFFAOYSA-N
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Description

1-Methyl-2-(methylsulfonyl)-5-nitro-1h-imidazole, also known as MMNI, is an organic compound that has various applications in the scientific and medical fields. It is a nitroimidazole that is used in the synthesis of other compounds, as a catalyst in various reactions, and as a therapeutic agent in medicine. MMNI is a useful compound due to its unique properties, such as its stability, solubility, and reactivity.

Scientific Research Applications

Antifungal and Genotoxic Properties

  • Antimycotic and Genotoxic Activities : A study found that 1-methyl-2-(methylsulfonyl)-5-nitro-1h-imidazole exhibited moderate antifungal properties against dermatophytes, with the 5-nitro derivatives showing more activity. The compound was also genotoxic in various assays, including the Bacillus subtilis rec-assay, Salmonella microsome test, and Saccharomyces cerevisiae mitotic segregation assay (Zani et al., 1995).

Antibacterial Activity

  • In-Vitro Antibacterial Activity : Another research synthesized derivatives of 1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole and evaluated their antibacterial activity against various microorganisms. One derivative showed potent activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis (Letafat et al., 2008).

Synthesis and Structural Analysis

  • Synthesis and Crystallographic Analysis : Synthesis and crystallographic analysis of this compound derivatives have been explored. The X-ray crystal structures of related compounds were determined, providing insights into their chemical structure and properties (Shafiee et al., 1998).

Electrochemical Study

  • Electrochemical Behavior : The electrochemical behavior of tinidazole, a derivative of this compound, was studied using polarography, revealing insights into its electrochemical properties and reaction mechanisms (Fonseca et al., 1993).

Novel Synthetic Approaches

  • New Synthetic Approach for Novel Derivatives : Research into new synthetic approaches for producing novel 4-substituted-5-nitroimidazoles from 1-methyl-4-phenylsulfonyl-methyl-5-nitro-1H-imidazole has been conducted, contributing to the development of new compounds with potential applications (Crozet et al., 2002).

properties

IUPAC Name

1-methyl-2-methylsulfonyl-5-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O4S/c1-7-4(8(9)10)3-6-5(7)13(2,11)12/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOPCRYPVDDVAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1S(=O)(=O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70167159
Record name Sulfonidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70167159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1615-53-8
Record name Sulfonidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001615538
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1615-53-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326150
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Sulfonidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70167159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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